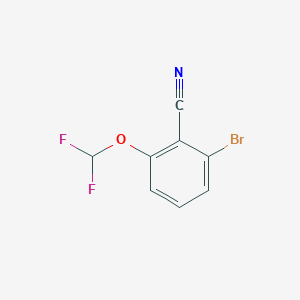

2-Bromo-6-(difluoromethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZIOFLOSYOBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261475-01-7 | |

| Record name | 2-bromo-6-(difluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functional Group Interconversions

The assembly of the target molecule relies on the sequential and regioselective installation of the required substituents. The order of these introductions is critical to the success of the synthesis, as the electronic nature and directing effects of the groups already present on the aromatic ring will influence the position of subsequent substitutions.

Halogenation Pathways

The introduction of the bromine atom at the C2 position, ortho to the nitrile group, can be achieved through several methodologies. The choice of strategy often depends on the nature of the starting material and the other substituents present.

One common approach involves the direct electrophilic bromination of a benzonitrile (B105546) precursor. The cyano group is a deactivating group and a meta-director in electrophilic aromatic substitution. However, the presence of an activating group, such as a hydroxyl or methoxy (B1213986) group, at the C6 position can direct the incoming electrophile to the ortho and para positions relative to itself. For instance, the bromination of a 2-substituted benzonitrile can be influenced by the directing effect of the existing substituent. Reagents such as N-bromosuccinimide (NBS) are frequently employed for such regioselective brominations, often in polar aprotic solvents like acetonitrile (B52724) or dichloromethane. nih.gov The reaction conditions, including temperature and the choice of brominating agent, are crucial for achieving high regioselectivity and yield.

For example, the electrophilic aromatic bromination of 3-hydroxybenzonitrile has been shown to yield 2-bromo-5-hydroxybenzonitrile, demonstrating that the hydroxyl group's directing effect can override the nitrile group's meta-directing influence. nih.gov While not a direct synthesis of the target compound, this illustrates the principle of using an activating group to control the regioselectivity of bromination on a benzonitrile scaffold.

A plausible precursor for the synthesis of 2-Bromo-6-(difluoromethoxy)benzonitrile could be 2-(difluoromethoxy)benzonitrile. The difluoromethoxy group is generally considered to be ortho, para-directing. Therefore, direct bromination of this precursor would be expected to yield a mixture of products, including the desired this compound and 4-bromo-2-(difluoromethoxy)benzonitrile. Careful optimization of reaction conditions would be necessary to favor the formation of the desired isomer.

Table 1: Reagents for Regioselective Bromination | Reagent | Typical Conditions | Notes | |---|---|---| | N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane, 0°C to room temperature | Highly regioselective for many aromatic systems. nih.gov | | Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | Inert atmosphere | A classic method for electrophilic aromatic bromination. | | Bromodimethylsulfonium bromide | Less regioselective compared to NBS. nih.gov | | 1,3-Dibromo-5,5-dimethylhydantoin | Less regioselective compared to NBS. nih.gov |

Directed ortho-metalation (DoM) presents a powerful alternative for achieving regioselective halogenation. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (typically n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom with high regioselectivity.

Both the cyano and methoxy groups can function as DMGs. organic-chemistry.org In a precursor such as 2-(difluoromethoxy)benzonitrile, the difluoromethoxy group would likely serve as the primary DMG, directing lithiation to the C6 position. Subsequent quenching with a bromine electrophile would then yield the target molecule. The efficiency of the DoM reaction can be influenced by factors such as the choice of organolithium reagent, solvent, temperature, and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and enhance reactivity. baranlab.org

Table 2: Key Components in Directed Ortho-Metalation

| Component | Role | Examples |

|---|---|---|

| Directing Metalation Group (DMG) | Directs deprotonation to the ortho position. | -CONR₂, -OMe, -CN organic-chemistry.org |

| Organolithium Reagent | Strong base for deprotonation. | n-BuLi, s-BuLi, t-BuLi |

| Electrophilic Bromine Source | Quenches the aryllithium intermediate. | 1,2-Dibromoethane, Hexabromoethane |

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group is a key structural feature that can significantly influence the physicochemical and biological properties of a molecule. Its introduction can be accomplished through several synthetic routes.

A direct approach to introduce the difluoromethoxy group is through the difluoromethoxylation of a suitable precursor, such as a phenol. For the synthesis of this compound, this would involve the difluoromethoxylation of 2-bromo-6-hydroxybenzonitrile (B1288909). Various reagents can be used for this transformation, including chlorodifluoromethane (B1668795) (Freon 22) under basic conditions, although this method often requires harsh conditions and specialized equipment.

More recently, milder and more efficient methods for difluoromethoxylation have been developed. For instance, the use of difluoromethoxylating reagents in conjunction with photoredox catalysis allows for the direct C-H difluoromethoxylation of arenes under mild conditions. rsc.org While this method may not be directly applicable to a pre-functionalized substrate without careful consideration of selectivity, it highlights the ongoing development in this area. Another approach involves the use of potassium 2-bromo-2,2-difluoroacetate as a precursor to a difluoromethylating species. orgsyn.org

An alternative strategy involves the construction of the difluoromethoxy group in a stepwise manner. This could begin with a precursor containing a hydroxyl group, such as 2-bromo-6-hydroxybenzonitrile. The hydroxyl group can be converted into a suitable leaving group, followed by nucleophilic substitution with a source of difluoromethoxide.

Another pathway could involve the fluorination of a precursor containing a methyl ether. For example, 2-bromo-6-methoxybenzonitrile (B572375) could be subjected to fluorination conditions to replace the methyl protons with fluorine atoms. However, controlling the degree of fluorination to achieve the desired difluoromethoxy group can be challenging.

A more controlled approach would involve the synthesis of a difluoromethyl ether from a precursor alcohol. For instance, the reaction of 2-bromo-6-hydroxybenzonitrile with a difluorocarbene source could potentially lead to the formation of the desired difluoromethoxy group.

Nitrile Group Formation

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition-metal catalysis is particularly important in the synthesis and functionalization of complex aromatic compounds like this compound.

The bromine atom on the this compound scaffold serves as an effective handle for post-synthetic modification via transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon bonds. beilstein-journals.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method that couples an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govrsc.org The target molecule, this compound, can act as the electrophilic partner in this reaction. By reacting it with various aryl, heteroaryl, or alkyl boronic acids in the presence of a palladium catalyst and a base, new C-C bonds can be formed at the C2 position. rsc.orgbeilstein-journals.org This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of numerous functional groups. nih.gov

The Negishi cross-coupling reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. mdpi.com This method is also applicable to this compound, where the bromo-substituted compound would react with an organozinc species to generate the coupled product. The Negishi reaction is known for its high reactivity and is often used when other coupling methods are less effective.

Table 2: Representative Palladium-Catalyzed Cross-Coupling of an Aryl Bromide

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Negishi | Organozinc Halide | Pd(PPh₃)₄, PdCl₂(dppf) | (None required) | THF, DMF |

While the Rosenmund-von Braun reaction uses stoichiometric copper, modern advancements have led to the development of copper-catalyzed cyanation methods that are more efficient and proceed under milder conditions. researchgate.netresearchgate.net These strategies often employ a catalytic amount of a copper salt along with a ligand to facilitate the reaction.

These catalytic systems can utilize various cyanide sources, some of which are less toxic and easier to handle than simple alkali metal cyanides. researchgate.net For example, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been successfully used as a cyanide source in copper- and palladium-catalyzed reactions. researchgate.netresearchgate.net The use of ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylethylenediamine (DMEDA), can accelerate the reaction and allow it to proceed at lower temperatures. researchgate.net This catalytic approach represents a greener and more practical alternative to the classical stoichiometric methods for synthesizing benzonitriles from aryl bromides. researchgate.net

Organocatalysis in Benzonitrile Functionalization

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for constructing and modifying benzonitrile frameworks. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts in this domain. One innovative approach involves an NHC-catalyzed [4+2]-benzannulation protocol to assemble the entire benzonitrile framework from acyclic precursors, rather than installing a cyano group onto a pre-existing benzene (B151609) core. nih.govorganic-chemistry.orgorganic-chemistry.org This strategy provides a novel disconnection for accessing complex benzonitriles.

While not directly applicable to the final-step cyanation of an aryl bromide, organocatalysis could be envisioned in the synthesis of elaborate precursors to the target molecule. For instance, NHC catalysis is effective in promoting reactions that form C-C bonds, which could be used to build a substituted aromatic ring system prior to the introduction of the bromo and difluoromethoxy groups.

Photocatalytic and Electrocatalytic Synthetic Routes

In the quest for greener and more sustainable chemical processes, photocatalysis and electrocatalysis have gained significant traction. These methods use light or electrical energy, respectively, to drive chemical reactions, often under mild conditions.

Photocatalytic Routes: Visible-light photoredox catalysis can be used for the synthesis of aromatic nitriles through direct C-H functionalization, providing an alternative to traditional cross-coupling methods. rsc.org In this approach, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating reactive radical intermediates that can lead to the formation of a C-CN bond. While this is a powerful tool for certain substrates, its application to a highly substituted electron-deficient ring like that in this compound would require careful optimization to control regioselectivity.

Electrocatalytic Routes: Electrosynthesis offers another sustainable pathway for nitrile formation. rsc.org Aromatic nitriles can be synthesized electrochemically from precursors like aromatic aldehydes or alcohols. rsc.orgrsc.org For instance, the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been demonstrated using a simple nickel catalyst under benign conditions in aqueous electrolytes. rsc.org This method proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.org Such a strategy could be considered for synthesizing the target molecule if a corresponding benzylic alcohol precursor were readily accessible.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced technologies to improve reaction efficiency, safety, and scalability. Microwave-assisted synthesis and flow chemistry are particularly relevant to the preparation of brominated benzonitriles.

Microwave-Assisted Organic Synthesis of Aromatic Systems

Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, often from hours to minutes, and improving yields. semanticscholar.orgnih.gov This technology is particularly effective for transition-metal-catalyzed reactions, such as the palladium-catalyzed cyanation of aryl halides. semanticscholar.orgorganic-chemistry.org

In the context of synthesizing this compound, the key palladium-catalyzed cyanation step is an ideal candidate for microwave assistance. Using a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and a palladium catalyst, microwave heating can accelerate the reaction, leading to good or excellent yields in significantly shorter times compared to conventional heating. semanticscholar.orgnih.gov The choice of solvent is crucial, with polar aprotic solvents like DMF being highly effective under microwave conditions. semanticscholar.org

| Aryl Halide | Cyanide Source | Catalyst | Conditions | Time | Yield | Ref |

| Various Aryl Bromides | K₄[Fe(CN)₆] | Palladacycle complex (0.5 mol%) | DMF, 130 °C, Microwave | minutes | Good-Excellent | semanticscholar.org |

| Aryl Triflates | Zn(CN)₂ | Pd(Ph₃P)₄ (8 mol%) | 200 °C, Microwave | 15 min | >86% | organic-chemistry.org |

Flow Chemistry Applications in Brominated Benzonitrile Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety (especially when handling toxic reagents like cyanides), superior heat and mass transfer, precise control over reaction parameters, and improved scalability.

The synthesis of nitriles is well-suited to flow chemistry. Continuous flow processes have been developed for cyanide-free nitrile synthesis, such as the van Leusen reaction, demonstrating the technology's robustness and high throughput capabilities. While many established flow methods are cyanide-free for safety reasons, flow chemistry is also uniquely positioned to handle hazardous reagents like metal cyanides more safely by minimizing the volume of hazardous material present at any given time. A large-scale continuous flow cyanation was instrumental in the synthesis of the antiviral drug Remdesivir. This highlights the industrial viability of performing cyanation reactions in flow, which could be directly applied to the palladium-catalyzed synthesis of this compound from its aryl bromide precursor, ensuring a safer and more scalable manufacturing process.

Stereoselective and Enantioselective Methodologies

Stereoselective and enantioselective synthesis is critical when a molecule possesses chiral centers, leading to the formation of stereoisomers. Methodologies have been developed for the atroposelective synthesis of axially chiral benzonitriles using N-heterocyclic carbene (NHC) organocatalysis. This approach can control the stereochemistry of biaryl systems where rotation around a C-C single bond is restricted.

However, the target molecule, this compound, is achiral and does not have any stereocenters or elements of axial chirality. Therefore, stereoselective and enantioselective methodologies are not applicable to its direct synthesis.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure robustness, efficiency, safety, and cost-effectiveness. For the proposed synthesis of this compound, the palladium-catalyzed cyanation of the 1,3-dibromo-2-(difluoromethoxy)benzene (B1374299) precursor would be the primary focus of such efforts.

Key optimization parameters for this cross-coupling reaction include:

Catalyst System: Minimizing the loading of the expensive palladium catalyst is crucial. Using highly active catalysts, such as palladacycles or specific palladium-ligand combinations (e.g., with DPPF), can achieve high yields with very low catalyst loadings. The use of heterogeneous catalysts like Pd/C also simplifies product purification and catalyst recovery.

Cyanide Source: While traditional sources like Zn(CN)₂ are effective, the use of less toxic and more manageable solid sources like K₄[Fe(CN)₆] is preferable for large-scale operations due to improved safety and handling.

Reaction Conditions: Temperature, solvent, and the choice of base must be carefully optimized. A critical finding in scaling up cyanation reactions is that the order of reagent addition can have a profound impact on reaction performance. To avoid catalyst poisoning by cyanide, a robust method involves adding the cyanide source to a pre-heated mixture of the aryl bromide, catalyst, and solvent.

Scalability: As discussed, translating the optimized batch reaction to a continuous flow process would be a key strategy for a safe and efficient scale-up, allowing for consistent quality and high throughput. semanticscholar.org

By systematically optimizing these parameters, a practical and scalable process for the synthesis of this compound can be developed.

Reaction Condition Screening and Optimization

Key parameters that have been investigated include the choice of cyanide source, catalyst system, temperature, and reaction time. For instance, studies have compared different cyanating agents, such as copper(I) cyanide and zinc cyanide, to identify the most effective reagent. The catalyst system, often involving a palladium-based catalyst and a specific ligand, plays a vital role in the reaction's efficiency.

The following table summarizes the findings from a series of optimization experiments for the cyanation step:

| Experiment ID | Cyanide Source | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuCN | Pd(PPh₃)₄ | - | 120 | 24 | 65 |

| 2 | Zn(CN)₂ | Pd₂(dba)₃ | dppf | 100 | 18 | 82 |

| 3 | Zn(CN)₂ | Pd(OAc)₂ | XPhos | 100 | 12 | 91 |

| 4 | Zn(CN)₂ | Pd₂(dba)₃ | dppf | 120 | 12 | 85 |

| 5 | K₄[Fe(CN)₆] | Pd(OAc)₂ | - | 160 | 24 | 82 google.com |

As the data indicates, the combination of zinc cyanide as the cyanide source with a palladium catalyst system, specifically Pd₂(dba)₃ and dppf or Pd(OAc)₂ and XPhos, at a controlled temperature of 100°C, provides the most favorable yields. Further fine-tuning of the reaction time to 12 hours appears to be optimal.

Solvent Selection and Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. The selection of an appropriate solvent is a key consideration in this regard. For the synthesis of this compound, various solvents have been evaluated not only for their ability to facilitate the reaction but also for their environmental impact.

Traditionally, aprotic polar solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) have been employed due to their high boiling points and ability to dissolve the reactants. However, these solvents present environmental and safety concerns. Consequently, research has focused on identifying greener alternatives.

The table below presents a comparison of different solvents for the synthesis, considering both reaction efficiency and green chemistry metrics:

| Solvent | Boiling Point (°C) | Classification | Environmental, Health & Safety (EHS) Concerns | Relative Yield (%) |

| DMF | 153 | Aprotic Polar | Reproductive toxicity | 91 |

| DMSO | 189 | Aprotic Polar | Skin penetration, decomposition at high temp. | 88 |

| Toluene | 111 | Nonpolar | Volatile Organic Compound (VOC) | 75 |

| 2-MeTHF | 80 | Ether | Peroxide formation | 85 |

| Cyclopentyl methyl ether (CPME) | 106 | Ether | Lower peroxide formation, lower water miscibility | 89 |

While DMF provides a slightly higher yield, the use of greener solvents like Cyclopentyl methyl ether (CPME) offers a comparable outcome with a significantly improved environmental profile. The adoption of such solvents is a critical step towards a more sustainable manufacturing process for this compound.

Impurity Profiling in Synthetic Batches

The purity of this compound is of utmost importance for its subsequent use. Therefore, a thorough understanding of the potential impurities that can arise during its synthesis is crucial. Impurity profiling involves the identification, quantification, and characterization of these unwanted byproducts.

The primary sources of impurities in the synthesis include unreacted starting materials, intermediates, and byproducts from side reactions. For example, incomplete bromination in an earlier step could lead to the presence of 6-(difluoromethoxy)benzonitrile in the final product. Similarly, side reactions during the cyanation step can generate isomeric impurities or products of hydrolysis.

A typical impurity profile for a batch of this compound is detailed in the table below, as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS):

| Impurity Name | Structure | Typical Concentration (%) | Potential Origin |

| 6-(difluoromethoxy)benzonitrile | C₈H₅F₂NO | < 0.2 | Incomplete bromination of precursor |

| 2-Bromo-6-(difluoromethoxy)benzamide | C₈H₆BrF₂NO | < 0.1 | Hydrolysis of the nitrile group |

| Isomeric Bromo-(difluoromethoxy)benzonitriles | C₈H₄BrF₂N | < 0.05 | Non-selective bromination or cyanation |

| Residual Palladium | Pd | < 10 ppm | Catalyst carryover |

Mechanistic Investigations and Reactivity Studies

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in various chemical environments. The interplay of its functional groups allows for several potential mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aryl halides typically show low reactivity towards nucleophiles. However, the presence of strong electron-withdrawing groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In 2-Bromo-6-(difluoromethoxy)benzonitrile, the nitrile (-C≡N) and difluoromethoxy (-OCHF₂) groups are potent electron-withdrawing substituents. Their positions ortho and para to the bromine atom are critical for activating the SNAr pathway.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromide). This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the electron-withdrawing groups. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion).

The electron-withdrawing nitrile and difluoromethoxy groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance and induction, particularly when they are positioned ortho or para to the site of substitution. libretexts.org This stabilization lowers the activation energy of the reaction, making the substitution more favorable compared to unsubstituted aryl halides. libretexts.orgbyjus.com

Radical Mechanisms in Halogenated Benzonitrile (B105546) Reactions

Halogenated organic compounds, including halogenated benzonitriles, can participate in reactions involving free-radical intermediates. These reactions are often initiated by UV light or radical initiators. Free-radical halogenation typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. While radical reactions on the aromatic ring itself are less common than SNAr or electrophilic aromatic substitution, the aryl bromide bond can undergo homolytic cleavage under specific conditions to form an aryl radical. This radical can then participate in various propagation steps, such as abstracting a hydrogen atom or adding to a multiple bond.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the aromatic ring. wikipedia.org

In the case of this compound, the aromatic ring is highly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups:

Nitrile group (-C≡N): A strong deactivating group that directs incoming electrophiles to the meta position.

Difluoromethoxy group (-OCHF₂): A strongly deactivating group due to the high electronegativity of the fluorine atoms (strong negative inductive effect). It is considered an ortho, para-director, although its deactivating nature is dominant.

Bromo group (-Br): A deactivating group that also directs ortho and para.

Given that all three substituents are deactivating, harsh reaction conditions would be required for an EAS reaction to occur. The directing effects of the substituents are conflicting. The nitrile group directs meta to itself (position 4), while the bromo and difluoromethoxy groups direct ortho and para. The substitution pattern would likely be a complex mixture, with the precise outcome depending on the specific electrophile and reaction conditions.

Reactivity of Functional Groups

The chemical behavior of this compound is also defined by the individual reactivity of its functional groups.

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond is a key reactive site in the molecule, particularly in substitution reactions.

Reactivity towards Nucleophiles

As discussed under the SNAr mechanism, the aryl bromide is susceptible to attack by nucleophiles due to the activation provided by the ortho-nitrile and para-difluoromethoxy (relative to the bromo group's ortho position) substituents. Simple aryl halides are generally resistant to nucleophilic attack. libretexts.org However, the strong electron-withdrawing nature of the other groups on the ring in this compound makes the carbon atom attached to the bromine electrophilic and thus a target for nucleophiles.

A variety of nucleophiles can potentially displace the bromide ion. The reactivity would depend on the strength of the nucleophile and the reaction conditions. The table below illustrates potential nucleophilic substitution reactions based on the known reactivity of activated aryl halides.

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Hydroxide (e.g., NaOH) | 2-(Difluoromethoxy)-6-hydroxybenzonitrile | Elevated temperature, polar solvent |

| Alkoxide (e.g., NaOCH₃) | 2-(Difluoromethoxy)-6-methoxybenzonitrile | Polar solvent (e.g., methanol) |

| Ammonia (B1221849) (NH₃) | 2-Amino-6-(difluoromethoxy)benzonitrile | High pressure and temperature |

| Amines (e.g., RNH₂) | 2-(Alkylamino)-6-(difluoromethoxy)benzonitrile | Polar solvent, often with heat |

| Thiolate (e.g., NaSPh) | 2-(Difluoromethoxy)-6-(phenylthio)benzonitrile | Polar aprotic solvent |

Oxidative Addition and Reductive Elimination Processes

The reactivity of the carbon-bromine bond in this compound is central to its utility in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions. These reactions fundamentally rely on the processes of oxidative addition and reductive elimination at the metal center, typically palladium. csbsju.edunih.gov

Oxidative Addition: The process is initiated by the oxidative addition of the aryl bromide to a low-valent metal complex, such as palladium(0). In this step, the C–Br bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) complex. nih.govpitt.edu The reactivity for this step generally follows the order I > OTf > Br > Cl. pitt.edu The presence of two ortho substituents—the nitrile and the difluoromethoxy group—can influence the rate of this addition through both electronic and steric effects. Electron-withdrawing groups, like the nitrile and the difluoromethoxy group, can make the aromatic ring electron-deficient, which may impact the kinetics of the oxidative addition step.

Reductive Elimination: Following oxidative addition and a subsequent step such as transmetalation (where another organic group is transferred to the palladium), the final carbon-carbon bond-forming step is reductive elimination. csbsju.edunih.gov During this intramolecular process, the two organic ligands on the palladium(II) center couple, forming the new product and regenerating the palladium(0) catalyst. youtube.com The electronic nature of the ligands plays a critical role; for instance, studies on arylpalladium cyanide complexes have shown that electron-poor aryl groups can make the complex more stable and slow the rate of reductive elimination compared to electron-rich aryl groups. nih.gov Given the electron-withdrawing nature of the substituents on this compound, this effect would be a key consideration in designing coupling reactions.

These two processes form the basis of catalytic cycles for many important transformations, including Suzuki, Negishi, and Stille couplings, highlighting the potential of this compound as a substrate in the synthesis of complex organic molecules. csbsju.edu

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional handle, capable of undergoing a variety of chemical transformations to yield different functionalities.

Hydrolysis and Reduction Pathways

Hydrolysis: The nitrile group (–C≡N) can be hydrolyzed under acidic or basic conditions to first yield a primary amide (–CONH₂) and, upon further reaction, a carboxylic acid (–COOH). The specific conditions required for this transformation can be influenced by the electronic properties of the aromatic ring.

Reduction: The nitrile group is readily reduced to a primary amine (–CH₂NH₂). A wide range of reducing agents can accomplish this, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Milder and more selective methods have also been developed, such as the use of diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride. organic-chemistry.orgnih.gov Studies on various benzonitriles have shown that electron-withdrawing substituents on the aromatic ring can accelerate the rate of reduction. organic-chemistry.orgnih.gov For example, 2,4-dichlorobenzonitrile (B1293624) is reduced to the corresponding amine in 5 hours at room temperature, whereas benzonitriles with electron-donating groups may require heating. nih.gov This suggests that the reduction of this compound, which contains two electron-withdrawing ortho substituents, would likely proceed under relatively mild conditions. Various ruthenium-based catalysts have also proven effective for the selective hydrogenation of nitriles to primary amines. thieme-connect.de

[2+3] Cycloaddition Reactions of Nitriles

The nitrile functionality can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction of nitriles with azides to form tetrazole rings, a class of heterocycles with significant applications in medicinal chemistry as metabolically stable surrogates for carboxylic acids. acs.orgacs.org This transformation, often referred to as a "click reaction," can be performed with sodium azide (B81097) or organic azides. researchgate.netorganic-chemistry.orgnih.gov

The reaction involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.gov Electron-withdrawing groups on the benzonitrile can facilitate this reaction by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the orbital interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov Given the electronic properties of this compound, it is a suitable candidate for this transformation to produce the corresponding 5-substituted-1H-tetrazole. The reaction can be carried out intramolecularly if an azide group is present in the same molecule, or intermolecularly with an external azide source. acs.orgacs.org

Role of the Difluoromethoxy Group in Aromatic Reactivity

The difluoromethoxy (–OCHF₂) group imparts unique electronic and steric properties to the aromatic ring, significantly influencing its reactivity.

Electronic Effects and Resonance Contributions

The difluoromethoxy group is characterized as a moderately electron-withdrawing substituent. researchgate.netnuph.edu.uanuph.edu.ua This property arises from a combination of a strong inductive effect and a weaker, opposing resonance effect.

Inductive Effect (-I): The high electronegativity of the two fluorine atoms causes a strong withdrawal of electron density through the sigma bond framework.

Resonance Effect (+M): The oxygen atom possesses lone pairs that can be donated to the aromatic π-system. However, this resonance donation is significantly attenuated by the electron-withdrawing fluorine atoms attached to the same carbon.

| Substituent | Inductive Constant (σI) | Resonance Constant (σR) | Overall Electronic Effect |

|---|---|---|---|

| -OCHF₂ | 0.22 | 0.07 | Moderately Electron-Withdrawing |

| -CF₃ | - | - | Strongly Electron-Withdrawing |

| -CHF₂ | - | - | Moderately Electron-Withdrawing |

| -OCH₃ | - | - | Electron-Donating (by resonance) |

Steric Effects on Reaction Stereochemistry

The spatial arrangement of atoms, or stereochemistry, is critical in determining reaction outcomes. nih.gov Substituents at the ortho positions of an aromatic ring can exert significant steric hindrance, influencing the approach of reagents and thus the regioselectivity and stereochemistry of a reaction. numberanalytics.comnumberanalytics.com

The difluoromethoxy group, while electronically distinct, also possesses considerable steric bulk. It is larger than a methoxy (B1213986) group and comparable to other fluorinated alkyl groups. mdpi.com In this compound, both ortho positions relative to the C1 carbon are occupied. This disubstitution pattern creates a sterically crowded environment around the nitrile and bromo functionalities.

This steric congestion can have several consequences:

Hindered Reagent Approach: The bulk of the ortho-difluoromethoxy and ortho-bromo groups can impede the approach of reagents to the nitrile carbon or the site of oxidative addition. This can necessitate more forcing reaction conditions or influence the choice of catalyst, favoring those with less sterically demanding ligands. numberanalytics.com

Restricted Rotation: The steric interaction between the two ortho groups and the nitrile may restrict the free rotation of the difluoromethoxy group. This conformational locking can influence how the molecule interacts with chiral catalysts or reagents, potentially leading to stereoselective outcomes in certain reactions.

Directing Effects: In reactions involving substitution on the aromatic ring itself (though less common for this fully substituted pattern), the steric bulk would strongly disfavor any further substitution at the remaining ring positions, reinforcing the electronic directing effects. numberanalytics.com

While specific stereochemical studies on this compound are not widely documented, the principles of steric hindrance in 1,2,3-trisubstituted benzene rings suggest that the size of the difluoromethoxy group is a critical factor in controlling its reactivity and the three-dimensional structure of its reaction products.

Regioselectivity and Chemoselectivity Studies

Regioselectivity, the preference for reaction at one position over another, and chemoselectivity, the preferential reaction of one functional group in the presence of others, are central to the synthetic utility of this compound. The substitution pattern on the benzene ring—a bromine atom and a difluoromethoxy group ortho to a cyano group—creates a unique electronic and steric environment that dictates the course of chemical reactions.

In the context of electrophilic aromatic substitution, the cumulative deactivating effect of these three groups would render the aromatic ring significantly less reactive than benzene. The directing effects of these groups are also crucial. The cyano group is a meta-director, while the bromo and difluoromethoxy groups are ortho, para-directors. masterorganicchemistry.commasterorganicchemistry.com In a disubstituted or polysubstituted benzene ring, the directing effects of the substituents are additive. When the directing effects of the groups are in opposition, the most strongly activating group generally dictates the position of substitution. However, in this compound, all substituents are deactivating, making electrophilic aromatic substitution challenging.

In nucleophilic aromatic substitution, the strong electron-withdrawing nature of the cyano and difluoromethoxy groups would activate the ring towards attack, particularly at the positions ortho and para to these groups. The bromine atom at the 2-position would be a primary site for such reactions.

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the C-Br bond is of primary importance. The electronic environment created by the adjacent cyano and difluoromethoxy groups influences the ease of oxidative addition of a palladium catalyst to the C-Br bond. Generally, electron-withdrawing groups can enhance the rate of oxidative addition.

Table 1: Electronic Properties of Substituents in this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (EAS) |

| -CN | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -OCHF₂ | Electron-withdrawing | Electron-donating (weak) | Deactivating (moderate) | Ortho, Para |

| -Br | Electron-withdrawing | Electron-donating (weak) | Deactivating (weak) | Ortho, Para |

Chelation-assisted strategies and the use of directing groups can significantly influence the regioselectivity of reactions involving this compound. In processes like directed ortho-metalation (DoM), a functional group coordinates to an organometallic reagent (typically an alkyllithium), directing deprotonation to the adjacent ortho position.

While the cyano group itself is not a classical directing group for ortho-lithiation due to its susceptibility to nucleophilic attack by organolithium reagents, the difluoromethoxy group, with its oxygen atom, could potentially act as a directing group. However, the presence of the acidic proton on the difluoromethyl group could complicate such reactions.

In the context of transition metal-catalyzed C-H activation/functionalization, the cyano group can act as a directing group. For instance, palladium-catalyzed ortho-arylation of benzonitriles has been achieved using a temporary directing group strategy, where an amine condenses with the nitrile to form an N-aryl imine that directs the C-H activation.

The concept of ortho- vs. para-selectivity is most relevant in reactions where a substituent is being introduced to the aromatic ring or when there are multiple reactive sites. In the case of this compound, the existing substitution pattern largely predetermines the reactive sites.

In cross-coupling reactions involving the C-Br bond, the concept of ortho- vs. para-selectivity would apply if there were another halogen at a different position. For instance, in a hypothetical 2,4-dibromo-6-(difluoromethoxy)benzonitrile, the relative reactivity of the two bromine atoms would be determined by both steric and electronic factors. The bromine at the 2-position is flanked by two substituents, making it more sterically hindered than a bromine at the 4-position. Electronically, the relative electron density at the two positions, as influenced by all three substituents, would also play a critical role in determining which C-Br bond undergoes oxidative addition more readily.

Table 2: Predicted Regioselectivity in Reactions of this compound

| Reaction Type | Predicted Major Reactive Site(s) | Rationale |

| Nucleophilic Aromatic Substitution | C2 (displacement of Br) | Activated by ortho -CN and para -OCHF₂ electron-withdrawing groups. |

| Suzuki-Miyaura Cross-Coupling | C2 (reaction at C-Br bond) | Standard reactivity of aryl bromides in this coupling. |

| Directed Ortho-Metalation | C5 (if directed by -OCHF₂) | Potential for chelation control, though may be complex. |

| Electrophilic Aromatic Substitution | C4 or C5 | Combination of directing effects of all substituents on a highly deactivated ring. |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei. For 2-Bromo-6-(difluoromethoxy)benzonitrile, a suite of NMR experiments, including multi-dimensional and fluorine-19 NMR, offers a comprehensive picture of its molecular architecture.

Multi-Dimensional NMR Techniques for Connectivity and Conformation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, multi-dimensional NMR techniques are essential for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the connectivity of the molecule.

¹H-¹H COSY: This experiment would reveal proton-proton coupling networks. For this compound, the aromatic protons would show correlations that confirm their adjacent positions on the benzene (B151609) ring. The proton of the difluoromethoxy group would likely appear as a triplet due to coupling with the two fluorine atoms and would not show any COSY correlations with the aromatic protons, confirming its connection to the oxygen atom.

¹³C-¹H HSQC: This experiment maps direct carbon-proton attachments. It would allow for the unambiguous assignment of each protonated carbon in the aromatic ring by correlating the proton signals with their directly bonded carbon atoms. The methine carbon of the difluoromethoxy group would also be identified through its correlation with the corresponding proton.

¹³C-¹H HMBC: This technique is crucial for identifying longer-range (2-3 bond) correlations between carbons and protons. Key HMBC correlations would be expected between the aromatic protons and the quaternary carbons, including the carbon bearing the bromo group (C-2), the carbon of the nitrile group (C-1), and the carbon attached to the difluoromethoxy group (C-6). Furthermore, correlations between the proton of the difluoromethoxy group and the C-6 carbon would definitively establish the position of this substituent on the aromatic ring.

| Expected ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Aromatic-H | 7.20 - 7.80 | m | |

| -OCHF₂ | 6.50 - 7.00 | t | ~73 |

| Expected ¹³C NMR Data | Predicted Chemical Shift (ppm) |

| C-CN | 115 - 120 |

| C-Br | 110 - 125 |

| C-O | 150 - 160 |

| Aromatic C-H | 120 - 140 |

| -OCHF₂ | 110 - 120 (t, J ≈ 250 Hz) |

Note: The predicted chemical shifts are estimates based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Fluorine NMR (¹⁹F NMR) for Difluoromethoxy Group Analysis

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing the difluoromethoxy group. The fluorine-19 nucleus has a spin of 1/2 and is 100% naturally abundant, making this a routine and powerful experiment.

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet by the single proton of the same group. The chemical shift of the difluoromethoxy group typically appears in a characteristic region of the ¹⁹F NMR spectrum. For aryl difluoromethyl ethers, the ¹⁹F chemical shift is often observed in the range of -75 to -90 ppm relative to a CFCl₃ standard. sepscience.com The precise chemical shift provides insight into the electronic environment of the difluoromethoxy group, which is influenced by the substituted benzonitrile (B105546) ring.

| Expected ¹⁹F NMR Data | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (¹JHF in Hz) |

| -OCHF₂ | -75 to -90 | d | ~73 |

Note: The predicted chemical shift is an estimate based on typical values for aryl difluoromethyl ethers.

Solid-State NMR for Crystalline Forms (if applicable)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the stretching vibration of the nitrile group in benzonitriles.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually appear in the region of 1450-1600 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage in the difluoromethoxy group are expected to produce strong bands in the fingerprint region, typically around 1000-1300 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibrations of the difluoromethoxy group are also expected in the fingerprint region, usually between 1000 and 1100 cm⁻¹, and are typically strong.

C-Br Stretch: The carbon-bromine stretching vibration will appear at lower wavenumbers, generally in the range of 500-650 cm⁻¹.

| Functional Group | Characteristic FT-IR Absorption (cm⁻¹) |

| Aromatic C-H | >3000 |

| Nitrile (C≡N) | 2220 - 2240 |

| Aromatic C=C | 1450 - 1600 |

| C-O-C (Ether) | 1000 - 1300 |

| C-F | 1000 - 1100 |

| C-Br | 500 - 650 |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is often complementary to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

For this compound, the Raman spectrum would also be expected to show the characteristic nitrile stretch, which is typically a strong and sharp band. The symmetric "breathing" mode of the benzene ring, often found around 1000 cm⁻¹, is usually a strong and characteristic band in the Raman spectrum of benzene derivatives. The C-Br and C-F stretching vibrations would also be observable. Due to the polarizability of the C-Br bond, its stretching vibration may give rise to a more intense Raman signal compared to its IR absorption.

| Functional Group | Characteristic Raman Shift (cm⁻¹) |

| Nitrile (C≡N) | 2220 - 2240 |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C | 1450 - 1600 |

| C-Br | 500 - 650 |

Note: These are expected Raman shifts based on the functional groups present.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a compound such as this compound, it would be instrumental in confirming its molecular formula and elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. By measuring the mass of the molecular ion with high accuracy, it is possible to deduce a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound (C₈H₄BrF₂NO)

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 247.9571 |

| [M+Na]⁺ | 269.9390 |

Note: This table represents theoretically calculated values. Actual experimental data is required for confirmation.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and the connectivity of its atoms. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, the difluoromethoxy group, or the cyano group. Analysis of these fragments would help to piece together the structure of the original molecule.

X-ray Diffraction Studies

X-ray diffraction techniques are unparalleled for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and crystal packing.

For a definitive structural proof, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis can unambiguously determine the three-dimensional arrangement of atoms in the molecule, confirming the connectivity and stereochemistry. Obtaining a suitable crystal of this compound would be a prerequisite for such an analysis.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides information on the different crystalline phases present, their purity, and the unit cell parameters. While it does not provide the detailed atomic coordinates of a single crystal study, it is a valuable tool for characterizing the solid form of a compound. A PXRD pattern for a pure, crystalline sample of this compound would serve as a unique fingerprint for its solid-state form.

Theoretical and Computational Chemistry Studies

Electronic Structure Theory

Electronic structure theory is fundamental to understanding the behavior of molecules at the quantum level. It provides a basis for calculating various molecular properties by solving the Schrödinger equation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a valuable tool for studying medium to large-sized molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For 2-Bromo-6-(difluoromethoxy)benzonitrile, FMO analysis would reveal the distribution of these orbitals and predict the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitrile, bromo, and difluoromethoxy groups would be expected to influence the energies of these orbitals significantly.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations can be used to model chemical reactions and predict their feasibility and mechanisms.

Transition State CharacterizationTo understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of the transition state. For reactions involving this compound, such as nucleophilic aromatic substitution, these calculations would provide the activation energy, offering insights into the reaction rate and mechanism.

Table 2: Hypothetical Transition State Calculation Data for a Reaction of this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of Reactants | Data not available |

| Energy of Transition State | Data not available |

| Activation Energy | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Molecular Modeling and Dynamics

Molecular mechanics is a computational method that uses classical physics to model molecular systems. The energy of a system is calculated using a force field, which is a set of parameters and equations that describe the potential energy of the atoms.

For a novel compound like this compound, existing force fields may not have parameters that accurately describe all of its interatomic interactions, particularly those involving the difluoromethoxy group. In such cases, new parameters would need to be developed. This process typically involves performing high-level quantum mechanical calculations (e.g., DFT) on the molecule or its fragments to obtain reference data, such as optimized geometries, vibrational frequencies, and energy profiles for bond rotations. These quantum mechanical data are then used to fit the parameters of the molecular mechanics force field.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule. By simulating the movement of atoms over time, MD can reveal the different stable conformations a molecule can adopt and the transitions between them.

For this compound, MD simulations would be particularly useful for understanding the flexibility of the difluoromethoxy group and its orientation relative to the benzene (B151609) ring. The simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can identify the most populated conformational states and the energy barriers between them, providing a comprehensive view of the molecule's conformational landscape.

Computational Spectroscopy

Computational methods are increasingly used to predict NMR spectra, which can aid in structure elucidation and assignment of experimental data. The prediction of NMR chemical shifts and coupling constants for this compound would typically involve a multi-step process.

First, a conformational search and geometry optimization of the molecule would be performed, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)). github.io Following this, NMR shielding tensors would be calculated for each significant conformer. For predicting proton chemical shifts in a solvent like chloroform, functionals such as WP04 have been shown to provide good accuracy. github.io The final predicted chemical shifts are often obtained by taking a Boltzmann-weighted average of the shifts for each conformer.

The presence of fluorine in the difluoromethoxy group makes the prediction of ¹⁹F NMR chemical shifts particularly relevant. Computational studies have shown that predicting these shifts can be challenging due to the high electron density around the fluorine atom, but it is a valuable tool for investigating inhibitor-protein interactions. nih.gov

Below is a table illustrating the type of data that would be generated from a computational NMR prediction for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| H (Position 3) | 7.8 |

| H (Position 4) | 7.4 |

| H (Position 5) | 7.6 |

| C (Position 1) | 115 |

| C (Position 2) | 120 |

| C (Position 3) | 135 |

| C (Position 4) | 128 |

| C (Position 5) | 132 |

| C (Position 6) | 155 |

| C (Nitrile) | 118 |

| C (Difluoromethoxy) | 116 |

| F (Difluoromethoxy) | -85 |

Note: The values in this table are hypothetical and for illustrative purposes only.

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is another important application of computational chemistry. These simulations can help in the assignment of experimental spectral bands to specific molecular vibrations.

For this compound, the vibrational frequencies and intensities would be calculated using methods like DFT with a functional such as B3LYP. researchgate.net The calculation of harmonic frequencies is a standard output of most quantum chemistry software packages. However, for a more accurate comparison with experimental spectra, it is often necessary to account for anharmonicity. frontiersin.org Advanced methods like Generalized second-order Vibrational Perturbation Theory (GVPT2) can be used for this purpose. frontiersin.org

The simulated spectrum would show characteristic vibrational modes, such as the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aromatic ring, and vibrations associated with the C-Br and C-O-C linkages of the substituents. A study on the related molecule 2-Bromo-4-methylbenzonitrile utilized DFT (B3LYP) to calculate its molecular geometry and vibrational frequencies. researchgate.net

The following table provides an example of the kind of data that would be obtained from a vibrational frequency calculation for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | Description |

| 1 | 3100 | A' | Aromatic C-H Stretch |

| 2 | 2240 | A' | C≡N Nitrile Stretch |

| 3 | 1580 | A' | Aromatic C=C Stretch |

| 4 | 1250 | A' | C-O-C Asymmetric Stretch |

| 5 | 1100 | A' | C-F Stretch |

| 6 | 680 | A' | C-Br Stretch |

Note: The values in this table are hypothetical and for illustrative purposes only.

After a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no specific, publicly accessible research detailing the applications of the chemical compound This compound in advanced materials or as a chemical intermediate according to the requested outline.

The search yielded information on structurally similar compounds, such as other brominated and fluorinated benzonitriles. This information suggests that compounds of this class are of interest in various fields of chemical synthesis. For instance, related molecules serve as building blocks in the creation of complex organic molecules for pharmaceuticals and agrochemicals, and as scaffolds for diverse heterocyclic compounds. Additionally, the presence of fluoroalkyl groups in similar structures is often associated with applications in functional materials, including components for Organic Light-Emitting Diodes (OLEDs) and specialty polymers.

Applications in Advanced Materials and Chemical Intermediates

Functional Materials Development

Role in the Development of New Optoelectronic Materials

The unique molecular architecture of 2-Bromo-6-(difluoromethoxy)benzonitrile makes it a promising candidate as a building block in the synthesis of novel organic optoelectronic materials. While direct applications of this specific compound are still emerging, its structural motifs—a substituted benzonitrile (B105546) core—are frequently utilized in the design of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). The combination of an electron-withdrawing nitrile group and a difluoromethoxy group, along with the presence of a bromine atom, allows for tailored electronic properties and reactivity.

In the context of optoelectronic materials, the benzonitrile unit often serves as an electron-acceptor moiety. The strong electron-withdrawing nature of the cyano group (-CN) can facilitate the formation of donor-acceptor (D-A) type molecules, which are fundamental to the design of many TADF emitters. These materials possess a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thereby enhancing the electroluminescence efficiency.

The difluoromethoxy (-OCF2H) group further enhances the electron-accepting character of the benzonitrile core through its strong inductive effect. This fluorinated substituent can contribute to lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, a crucial factor in designing efficient electron-transporting or emissive materials. Moreover, the incorporation of fluorine atoms is known to improve the thermal and chemical stability of organic materials, a desirable trait for the longevity of electronic devices.

The bromine atom at the ortho-position offers a reactive site for further chemical modifications through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the facile introduction of donor units or other functional groups to construct more complex D-A or donor-acceptor-donor (D-A-D) structures. The steric hindrance introduced by the ortho-substituents can also influence the molecular conformation, potentially leading to twisted intramolecular charge transfer (TICT) states, which can be beneficial for achieving high photoluminescence quantum yields in the solid state.

Table 1: Potential Contributions of Structural Features of this compound to Optoelectronic Materials

| Structural Feature | Potential Role in Optoelectronic Materials |

| Benzonitrile Core | Electron-acceptor unit in D-A type molecules for TADF. |

| Difluoromethoxy Group | Enhances electron-accepting properties, lowers LUMO energy, improves material stability. |

| Bromine Atom | Provides a reactive site for the synthesis of complex molecular architectures. |

| Ortho-Substitution Pattern | Induces steric hindrance, potentially leading to favorable conformations for high emission efficiency. |

Design of Catalytic Systems

Ligand Design for Organometallic Catalysis

In the realm of organometallic catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of the metal center. This compound possesses characteristics that make it an intriguing scaffold for the development of specialized ligands. The nitrile functionality can coordinate to a metal center, while the ortho-bromo and ortho-difluoromethoxy groups can exert significant steric and electronic influences on the catalytic pocket.

The coordination of the nitrile group to a transition metal is a well-established binding mode. The resulting metal-nitrile complex can be a stable species or a key intermediate in a catalytic cycle. The presence of two ortho-substituents in this compound can create a sterically hindered environment around the coordinating nitrogen atom. This steric bulk can be advantageous in several catalytic applications, such as:

Controlling Coordination Number: The steric hindrance may favor the formation of complexes with lower coordination numbers, which can be more catalytically active.

Enhancing Asymmetric Induction: In asymmetric catalysis, bulky ligands are often used to create a chiral environment around the metal center, leading to high enantioselectivity.

Promoting Reductive Elimination: The steric strain can facilitate the reductive elimination step in cross-coupling reactions, thereby accelerating the catalytic turnover.

The bromine atom can be utilized to anchor the benzonitrile unit to other molecular fragments, allowing for the synthesis of bidentate or polydentate ligands. For example, the bromine can be replaced with a phosphine group via a substitution reaction, leading to a P,N-type ligand. Such mixed-donor ligands are highly valuable in catalysis due to their ability to fine-tune the electronic and steric properties of the metal center.

Substrate in Investigating Novel Catalytic Transformations

This compound can also serve as a valuable substrate for the investigation of novel catalytic transformations. The presence of multiple reactive sites—the C-Br bond, the C-CN bond, and the aromatic C-H bonds—allows for the exploration of various catalytic bond activation and functionalization reactions.

The C-Br bond is a common handle for a wide range of cross-coupling reactions. Utilizing this compound as a substrate in reactions like Suzuki, Stille, or Heck couplings can lead to the synthesis of highly substituted and functionalized aromatic compounds. The steric hindrance from the ortho-difluoromethoxy group may present challenges but also offers opportunities to study the limits and develop more robust catalytic systems for hindered substrates.

The activation of the typically inert C-CN bond is a growing area of interest in catalysis. Studies on related fluorinated benzonitriles have shown that transition metals, such as nickel(0), can oxidatively add into the C-CN bond. The stability of the resulting metallacycle is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing difluoromethoxy group in this compound would be expected to influence the thermodynamics and kinetics of such C-CN bond activation processes.

Furthermore, the difluoromethoxy group itself can be a target for catalytic transformations. While the C-F bond is generally strong, catalytic methods for its functionalization are being actively pursued. Investigating the reactivity of the C-F bonds in the difluoromethoxy group of this compound could contribute to the development of new synthetic methodologies.

Structure-Property Relationship Studies in Non-Biological Contexts

Impact of Bromine and Difluoromethoxy Groups on Chemical Stability

The chemical stability of this compound is significantly influenced by the presence of the bromine and difluoromethoxy substituents. The difluoromethoxy group is known to be a metabolically stable moiety, a property that translates to high chemical stability in non-biological contexts as well. The strong carbon-fluorine bonds are resistant to cleavage under many chemical conditions. This inherent stability makes materials incorporating this group robust and durable.

The ortho-positioning of the bulky bromine atom and the difluoromethoxy group can provide steric protection to the nitrile group and the aromatic ring. This steric shielding can hinder the approach of reagents, thereby increasing the kinetic stability of the molecule towards certain chemical transformations. For instance, the nitrile group might be less susceptible to hydrolysis or nucleophilic attack compared to an unhindered benzonitrile.

However, the bromine atom also introduces a site of potential reactivity. While the C-Br bond is relatively stable, it is susceptible to cleavage under various conditions, such as in the presence of strong bases, reducing agents, or transition metal catalysts. The stability of the C-Br bond can be influenced by the electronic effects of the other substituents. The electron-withdrawing nature of the nitrile and difluoromethoxy groups can affect the electron density at the carbon atom bearing the bromine, which in turn can modulate its reactivity in, for example, oxidative addition reactions.

Electronic Effects in Material Science Applications

The electronic properties of this compound are a key determinant of its potential in material science applications. The difluoromethoxy group is a moderate electron-withdrawing group, primarily through a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms. This electron-withdrawing character is complemented by the nitrile group, which is also strongly electron-withdrawing through both inductive and resonance effects.

The cumulative effect of these two groups is a significant polarization of the aromatic ring, leading to a lower electron density on the ring compared to benzene (B151609). This has several important consequences for material properties:

LUMO Energy Level: The electron-deficient nature of the molecule leads to a lower-lying LUMO energy level. This is a desirable characteristic for n-type organic semiconductors, which are used in organic field-effect transistors (OFETs) and as electron-transporting layers in OLEDs.

Dipole Moment: The asymmetrical substitution pattern and the presence of highly electronegative atoms result in a significant molecular dipole moment. In the solid state, this can influence molecular packing and intermolecular interactions, which in turn affect charge transport and photophysical properties.

Solubility and Processing: The fluorine content can also impact the solubility of the compound in various organic solvents, which is an important consideration for the solution-based processing of organic electronic devices.

The bromine atom, while primarily considered a reactive handle, also contributes to the electronic landscape of the molecule through its inductive and weak resonance effects. Its presence can further fine-tune the electronic properties and influence the intermolecular interactions, such as halogen bonding, which can play a role in crystal packing and the bulk properties of the material.

Table 2: Summary of Electronic Effects of Substituents in this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Impact on Aromatic Ring |

| -CN (Nitrile) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly electron-withdrawing | Deactivating |

| -OCF2H (Difluoromethoxy) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Moderately electron-withdrawing | Deactivating |

| -Br (Bromo) | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Weakly deactivating | Deactivating |

Steric Influences on Intermolecular Interactions in Solid-State Materials

The spatial arrangement of atoms and functional groups in this compound inherently dictates the nature and strength of its interactions in the solid state. The bromine atom and the difluoromethoxy group, positioned ortho to the nitrile, create a sterically crowded environment that significantly influences crystal packing and the formation of non-covalent bonds.

Detailed Research Findings:

Direct crystallographic data for this compound is not extensively reported in publicly accessible literature. However, analysis of structurally related compounds provides a framework for understanding the probable intermolecular interactions. For instance, studies on other brominated and fluorinated benzonitriles reveal a prevalence of halogen bonding and π–π stacking interactions in their crystal lattices.

In the case of this compound, the bulky bromine atom can be expected to play a dual role. Its size can create steric hindrance that prevents close packing of the aromatic rings, potentially disrupting π–π stacking interactions that are common in simpler benzonitrile derivatives. Conversely, the electrophilic region on the bromine atom can participate in halogen bonding with the nitrogen atom of the nitrile group or other halogen acceptors in neighboring molecules.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Bromo-6-(difluoromethoxy)benzonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For instance, bromination of 6-(difluoromethoxy)benzonitrile using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar aprotic solvents (e.g., DMF) yields the product . Optimization includes monitoring reaction progress via TLC and adjusting equivalents of brominating agents to minimize side products. In a related benzonitrile derivative, yields of 28% were achieved using a triazine-thiol intermediate under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR (400 MHz, DMSO-) reveals aromatic protons at δ 8.06 (d, ), δ 7.92 (d, ), and δ 7.78 (t, ) . NMR identifies the nitrile carbon at ~116 ppm and the difluoromethoxy group at ~110 ppm.

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 352.9709) .

- FT-IR : Stretching vibrations for C≡N (~2230 cm) and C-F (~1200 cm) are diagnostic .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation .